![molecular formula C14H33NOSi2 B1268104 [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate CAS No. 82112-21-8](/img/structure/B1268104.png)

[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to "[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate" typically involves the use of tert-butyldimethylsilyl groups. These groups are introduced through reactions with silyl chlorides or other silylating agents in the presence of a base. The efficiency of silylation reactions can be influenced by factors such as temperature, solvent, and the specific reagents used. For example, the use of dimethyl-tert-butylsilyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane in dimethylformamide can achieve quantitative silylation of proteic amino acids by heating at 75°C for 30 minutes (Mackenzie et al., 1987).

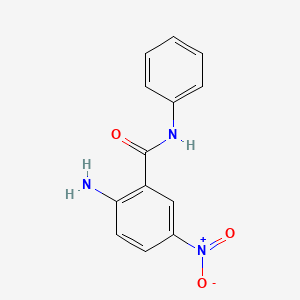

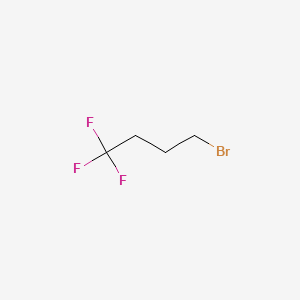

Molecular Structure Analysis

The molecular structure of silyl derivatives, including "this compound", is characterized by the presence of tert-butyl(dimethyl)silyl groups attached to the nitrogen or oxygen atoms of various substrates. These groups significantly affect the physical and chemical properties of the molecules, including their stability, reactivity, and volatility. Gas chromatography-mass spectrometry (GC-MS) analysis is a common method used to confirm the structures of such silylated compounds (Mackenzie et al., 1987).

Chemical Reactions and Properties

The tert-butyl(dimethyl)silyl group is known for its ability to enhance the reactivity and selectivity of compounds in various chemical reactions. It has been observed to play a significant role in increasing the cytotoxicity of certain drugs against human tumor cells, suggesting its potential in modulating chemical reactivity and biological activity (Donadel et al., 2005). Furthermore, the chemoselective cleavage of tert-butyl(dimethyl)silyl ethers, facilitated by specific catalysts, highlights the versatility of this group in synthetic applications (González-Calderón et al., 2014).

Aplicaciones Científicas De Investigación

Chemoselective Cleavage

- The tert-butyl(dimethyl)silyl group (TBS) demonstrates efficient chemoselective cleavage to corresponding parent hydroxy compounds. This is achieved using catalytic amounts of Ce(SO4)2⋅4 H2O and can be conducted via microwave-assisted or conventional heating in MeOH. This process highlights the utility of TBS groups in selective deprotection in organic synthesis (González-Calderón et al., 2014).

Role in Modulating Cytotoxic Activity

- Enantiomerically pure (2R,3S)-disubstituted tetrahydropyrans with tert-butyl dimethyl silyl groups were synthesized and evaluated for cytotoxic activity against human tumor cells. The inclusion of the tert-butyl dimethyl silyl group was found to play a significant role in modulating the cytotoxic activity of these compounds (Donadel et al., 2005).

Amino Acid Analysis

- The tert-butyl(dimethyl)silyl group is utilized in the analysis of amino acids by gas-liquid chromatography. This method involves the formation of N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids, demonstrating the group's application in analytical chemistry (Mackenzie et al., 1987).

Mild Deprotection Method

- A study described a mild and selective method for removing tert-butyl(dimethyl)silyl (TBS) protecting groups with sodium tetrachloroaurate(III) dihydrate. This method is beneficial for selective deprotection of aliphatic TBS ethers, showcasing its utility in synthetic chemistry (Zhang et al., 2014).

Polymer Synthesis

- The tert-butyl(dimethyl)silyl group is used in the synthesis of block copolymers containing dimethyl siloxane and carboxylic acid sequences. This demonstrates the group's role in the creation of complex polymer structures (Lim et al., 1999).

Zinc- and Samarium-Promoted Reactions

- In a study, the tert-butyl(dimethyl)silyl group was used in zinc- and samarium-promoted substitution reactions. This research highlights the group's utility in facilitating specific types of chemical reactions (Valiullina et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is alcohols . It is used as a silylating agent for the protection of hydroxyl groups . The compound reacts with alcohols to form tert-butyldimethylsilyl ethers , which are more hydrolytically stable .

Mode of Action

The compound interacts with its targets (alcohols) through a process known as silylation . This process involves the replacement of a hydrogen atom in the alcohol with a silyl group, forming a silyl ether . The reaction is catalyzed by dimethylformamide (DMF) .

Biochemical Pathways

The silylation of alcohols leads to the formation of tert-butyldimethylsilyl ethers , which are involved in various biochemical pathways . For instance, these ethers can act as aldol donors and acceptors in the stereocontrolled production of erythrose . They can also facilitate room temperature Cope rearrangements .

Pharmacokinetics

It’s known that the compound isacid-sensitive , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s hydrolytic stability could also influence its bioavailability .

Result of Action

The silylation of alcohols results in the formation of tert-butyldimethylsilyl ethers . These ethers are more hydrolytically stable than the original alcohols . They can also be selectively deprotected back to alcohols under certain conditions .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound is stable to aqueous base, but may be converted back to alcohols under acidic conditions . Its reactivity is also enhanced in the presence of dimethylformamide (DMF) .

Propiedades

IUPAC Name |

[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H33NOSi2/c1-12(15-17(8,9)13(2,3)4)16-18(10,11)14(5,6)7/h1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPQBAQQJIQJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336118 | |

| Record name | [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82112-21-8 | |

| Record name | [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,O-Bis(tert-butyldimethylsilyl)acetamide [tert-Butyldimethylsilylating Agent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.